7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride
Description
7,7-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carbonyl chloride (CAS 1583-42-2) is a bicyclic organic compound with a rigid tricyclo[2.2.1.0²,⁶]heptane backbone substituted with two methyl groups at the 7-position and a reactive carbonyl chloride functional group. Its molecular formula is C₁₀H₁₃ClO, and it is primarily used as an acylating agent in organic synthesis due to its electrophilic carbonyl carbon. The compound’s sterically hindered tricyclic structure influences its reactivity and stability, making it distinct from simpler acyl chlorides.
Properties
CAS No. |
54371-14-1 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
7,7-dimethyltricyclo[2.2.1.02,6]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-9(2)5-3-6-7(4-5)10(6,9)8(11)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
KBNCEYCHMQSWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C1(C3C2)C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) typically involves the reaction of tricyclo[2.2.1.02,6]heptane with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted tricyclo[2.2.1.02,6]heptane derivatives, while oxidation reactions yield carboxylic acids .
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carbonyl chloride,7,7-dimethyl-(7ci,9ci) involves its reactivity with various nucleophiles and electrophiles. The compound’s tricyclic structure provides stability, while the carbonyl chloride group allows for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Tricyclo[2.2.1.0²,⁶]heptane-1-carbonyl fluoride (CAS 1583-42-2)
- Molecular Formula : C₁₀H₁₃FO
- Key Differences :
- Functional Group : Fluoride replaces chloride, resulting in a lower molecular weight (172.16 g/mol vs. 172.66 g/mol for the chloride).
- Reactivity : Acyl fluorides are generally less reactive but more hydrolytically stable than acyl chlorides. This makes the fluoride derivative preferable in reactions requiring prolonged stability under aqueous conditions.
- Applications : Both are used as acylating agents, but the fluoride variant is favored in peptide synthesis due to its milder reactivity.
(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride (CAS 39637-74-6)
- Molecular Formula : C₁₁H₁₅ClO₂
- Key Differences: Structural Modifications: Incorporates an oxygen atom in the bicyclo system (2-oxabicyclo) and an oxo group at the 3-position. The oxygen in the ring may reduce steric hindrance compared to the tricyclo backbone of the parent compound. Applications: Likely used in chiral synthesis due to its stereochemical complexity, whereas the non-oxygenated tricyclo compound is more suited for sterically demanding reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptane (Bornane, CAS 464-15-3)
- Molecular Formula : C₁₀H₁₈
- Key Differences: Functional Group: Lacks the carbonyl chloride group, making it non-reactive as an acylating agent. Physical Properties: Lower molecular weight (138.25 g/mol) and higher hydrophobicity (logP ~3.5 vs. ~2.8 for the carbonyl chloride). Applications: Primarily used in fragrances and pharmaceuticals (e.g., camphor derivatives) rather than synthetic chemistry.
Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Differences: Heteroatoms: Contains sulfur (thia) and nitrogen (aza) in the bicyclo system, along with a carboxylic acid group. Applications: Used in β-lactam antibiotic synthesis, contrasting with the tricyclo compound’s role in acylation.
Comparative Data Table
| Property | 7,7-Dimethyltricyclo[2.2.1.0²,⁶]heptane-1-carbonyl Chloride | Tricyclo[2.2.1.0²,⁶]heptane-1-carbonyl Fluoride | (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo Derivative | 1,7,7-Trimethylbicyclo[2.2.1]heptane |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₃ClO | C₁₀H₁₃FO | C₁₁H₁₅ClO₂ | C₁₀H₁₈ |
| Molecular Weight (g/mol) | 172.66 | 172.16 | 214.69 | 138.25 |
| Key Functional Groups | Carbonyl chloride | Carbonyl fluoride | Carbonyl chloride, oxabicyclo, oxo | None |
| Reactivity | High (electrophilic acylation) | Moderate (stable acylating agent) | Moderate (chiral acylation) | Non-reactive |
| Primary Applications | Organic synthesis, sterically hindered acylation | Peptide synthesis | Chiral intermediates | Fragrances, pharmaceuticals |
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